molecular formula C15H26O3 B1257358 (3beta,9beta)-7-Drimene-3,11,12-triol CAS No. 101470-79-5

(3beta,9beta)-7-Drimene-3,11,12-triol

Cat. No. B1257358
CAS RN: 101470-79-5
M. Wt: 254.36 g/mol
InChI Key: FLJVCTAWIDPKTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3beta, 9beta)-7-Drimene-3, 11, 12-triol belongs to the class of organic compounds known as cyclic alcohols and derivatives. These are organic compounds containing an aliphatic ring substituted with at least one hydroxyl group (3beta, 9beta)-7-Drimene-3, 11, 12-triol exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, (3beta, 9beta)-7-drimene-3, 11, 12-triol is primarily located in the cytoplasm. Outside of the human body, (3beta, 9beta)-7-drimene-3, 11, 12-triol can be found in mushrooms. This makes (3beta, 9beta)-7-drimene-3, 11, 12-triol a potential biomarker for the consumption of this food product.

Scientific Research Applications

Isodrimenediol as a Microbial Metabolite and Intermediate in Drimane Biosynthesis

Research has identified Isodrimenediol, a microbial metabolite from Polyporus arcularius, which co-produces 7-drimene-3,11,12-triol. This suggests its role as an intermediate in the biosynthesis of drimane-type structures (Fleck et al., 1996).

Role in Steroid Synthesis

Studies have explored the synthesis of cholestane-3,5,6-triol stereoisomers, illustrating the importance of such compounds in understanding the synthesis and biological functions of oxysterols (Zhao et al., 2007).

Metabolism in the Pituitary

Research has shown that in the male rat pituitary, similar compounds like 5alpha-androstane-3beta, 17beta-diol are extensively metabolized into various triols, highlighting the metabolic pathways and potential biological roles of these compounds (Guiraud et al., 1979).

Discovery in Natural Products

Drimane-type sesquiterpenes, similar in structure, have been identified in natural products like the bark of Taxus yunnanensis. These discoveries are crucial for understanding the chemical diversity and potential applications of these compounds in various fields (Nguyen et al., 2003).

Inhibitory Activities and Biological Functions

The investigation of compounds like 5alpha-androstane-3beta,17beta-diol has led to discoveries about their inhibitory activities and possible biological roles, although these roles are not yet fully understood (Guiraud et al., 1979).

properties

CAS RN

101470-79-5

Product Name

(3beta,9beta)-7-Drimene-3,11,12-triol

Molecular Formula

C15H26O3

Molecular Weight

254.36 g/mol

IUPAC Name

5,6-bis(hydroxymethyl)-1,1,4a-trimethyl-2,3,4,5,8,8a-hexahydronaphthalen-2-ol

InChI

InChI=1S/C15H26O3/c1-14(2)12-5-4-10(8-16)11(9-17)15(12,3)7-6-13(14)18/h4,11-13,16-18H,5-9H2,1-3H3

InChI Key

FLJVCTAWIDPKTG-UHFFFAOYSA-N

SMILES

CC1(C(CCC2(C1CC=C(C2CO)CO)C)O)C

Canonical SMILES

CC1(C(CCC2(C1CC=C(C2CO)CO)C)O)C

melting_point

165-166°C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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